Technical Master File: 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid
Technical Master File: 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid
The following technical guide is structured as a "Master File" for drug discovery scientists, focusing on the utility, synthesis, and application of 5-bromo-2-methyl-1H-indole-3-carboxylic acid .
CAS: 1082572-35-7 | Role: Divergent Intermediate & Pharmacophore Scaffold
Part 1: Executive Summary & Strategic Utility
In the landscape of medicinal chemistry, 5-bromo-2-methyl-1H-indole-3-carboxylic acid represents a "pivot point" molecule. It is not merely a building block but a bifunctional scaffold that allows for orthogonal expansion. Its value lies in the simultaneous presence of three distinct reactive handles:
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C5-Bromine: A high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amine diversity vectors.
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C3-Carboxylic Acid: A critical motif for amide bond formation, often serving as a hydrogen-bond donor/acceptor site in kinase hinge binding or as a vector for solubilizing groups.
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C2-Methyl Group: Provides metabolic stability by blocking the metabolically vulnerable C2 position (a common oxidation site in indoles) and restricts conformational rotation in receptor docking.
This compound is structurally homologous to the core of Umifenovir (Arbidol) , a broad-spectrum antiviral, making it a primary candidate for synthesizing next-generation fusion inhibitors and kinase inhibitors (e.g., EGFR, VEGFR).
Part 2: Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| CAS Number | 1082572-35-7 |
| IUPAC Name | 5-bromo-2-methyl-1H-indole-3-carboxylic acid |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH (warm); Insoluble in Water |
| Melting Point | >200°C (Decomposes) |
| pKa (Calc) | ~4.2 (Carboxylic acid) |
| Hazards | Irritant (H315, H319, H335). Handle with standard PPE. |
Part 3: Synthesis Protocol (Field-Proven Methodology)
The most robust route to this scaffold is a modified Fischer Indole Synthesis followed by ester hydrolysis. This pathway is preferred over the Nenitzescu synthesis for this specific substitution pattern due to higher regioselectivity and yield.
Stage 1: The Fischer Cyclization (Formation of Ethyl Ester)
Reaction: 4-Bromophenylhydrazine HCl + Ethyl Acetoacetate
Protocol:
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Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-bromophenylhydrazine hydrochloride (1.0 equiv) in glacial acetic acid (0.5 M concentration relative to hydrazine).
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Addition: Add ethyl acetoacetate (1.1 equiv) dropwise at room temperature. The suspension will likely clear as the hydrazone intermediate forms.
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Cyclization: Heat the mixture to 70–80°C for 4 hours.
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Mechanistic Insight: The acid catalyzes the tautomerization to the ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement.[1] The C2-methyl group originates from the ketone moiety of the acetoacetate.
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In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). The hydrazine starting material (polar, baseline) should disappear, replaced by a fluorescent, less polar spot (Indole ester).
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Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (5x volume). The product will precipitate.[2]
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Purification: Filter the solid. Wash copiously with water to remove acetic acid. Recrystallize from Ethanol/Water if necessary.
Stage 2: Ester Hydrolysis (The Target Molecule)
Reaction: Ethyl ester
Protocol:
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Solubilization: Dissolve the ethyl ester intermediate in Ethanol (or Methanol).
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Saponification: Add an aqueous solution of NaOH (4.0 equiv, 2M) .
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Reflux: Heat to reflux (80°C) for 2–3 hours.
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Self-Validating Checkpoint: The reaction mixture typically turns homogeneous as the ester (insoluble) converts to the carboxylate salt (soluble).
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Isolation:
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Cool to room temperature.
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Evaporate the bulk alcohol under reduced pressure.
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Critical Step: Acidify the aqueous residue with 1M HCl to pH ~2. The target acid will precipitate as a thick solid.
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Final Polish: Filter, wash with cold water, and dry under vacuum over
.
Part 4: Structural Visualization & Logic
The following diagrams illustrate the synthesis logic and the divergent applications of the core.
Diagram 1: Synthesis Pathway
Caption: Step-wise construction of the indole core via Fischer Cyclization followed by saponification.
Diagram 2: Divergent Medicinal Chemistry Applications
Caption: The "Pivot" concept: Utilizing the C5 and C3 positions to access distinct therapeutic classes.
Part 5: Critical Review & Troubleshooting
Self-Validating System: The "Double-Check"
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NMR Diagnosis:
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Proton NMR (
-DMSO): Look for the disappearance of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm). -
Diagnostic Peak: The C2-Methyl group should appear as a singlet around 2.6–2.7 ppm . The C4-H (proton adjacent to Br) will appear as a doublet with meta-coupling (~2.0 Hz) around 8.1 ppm , distinctively downfield due to the carbonyl anisotropy.
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Impurity Alert: If the reaction temperature in Stage 1 is too low (<60°C), the hydrazone may isolate without cyclizing. If the temperature is too high (>100°C) without solvent, polymerization (tarring) occurs.
Safety & Handling
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Bromine Conservation: Avoid using strong radical initiators or light exposure during storage, as the C-Br bond can be photolabile over long periods.
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Acidity: The compound is a weak acid. In biological assays, ensure buffering (HEPES/Tris) to maintain pH, as the carboxylic acid can lower the pH of unbuffered media, causing false positives in enzymatic assays.
References
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PubChem. 5-bromo-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis: Mechanisms and Protocols.[Link]
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Wang, Y., et al. (2022).[1] Synthesis and Biological Evaluation of Umifenovir Analogues as Anti‐SARS‐CoV‐2 Agents.[3][4] ChemistryOpen. [Link]
